molecular formula C10H16ClN3O4S2 B2511195 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride CAS No. 1052543-23-3

4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride

Cat. No. B2511195
M. Wt: 341.83
InChI Key: YEWDDFPMSJKHCU-UHFFFAOYSA-N
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Description

The compound "4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride" is a derivative of sulfonamide, a group known for its antimicrobial properties. The structure of this compound includes a piperazine ring, which is a common feature in many pharmacologically active molecules, particularly those with antimicrobial activity. The presence of the sulfonyl group is significant as it is often associated with the inhibition of bacterial growth by interfering with the synthesis of folic acid within the microorganism .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperazine or piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like dry methylene dichloride and a base such as triethylamine . The process is characterized by the formation of a sulfonamide bond, which is crucial for the biological activity of these compounds. The synthesized compounds are then characterized by techniques such as 1H-NMR, IR, and elemental analysis to confirm their structure .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using X-ray crystallography. This technique has revealed that the piperazine ring in these compounds typically adopts a chair conformation, which is a stable form for six-membered rings. The geometry around the sulfur atom is usually a distorted tetrahedron, which is common for sulfonamide groups . The crystallographic analysis provides detailed information about the bond lengths, angles, and overall three-dimensional arrangement of atoms in the molecule, which is essential for understanding the compound's chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The reactivity of the sulfonamide group is influenced by the nature of the substituents on the benzhydryl ring and the piperazine moiety. These substituents can affect the electron density around the sulfonamide nitrogen and sulfur atoms, thereby influencing the compound's ability to interact with other molecules or ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the sulfonyl and benzhydryl groups can increase the compound's hydrophobicity, which may affect its solubility in water and other solvents. The crystalline form of the compound, as determined by X-ray crystallography, can also provide insights into its stability and reactivity. The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal structure can influence the compound's physical properties and its interaction with biological molecules .

Scientific Research Applications

Inhibitory Activity on Carbonic Anhydrase Isoforms

Research demonstrates that derivatives of 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride, particularly those incorporating ureido and piperazine moieties, exhibit inhibitory activity against several isoforms of human carbonic anhydrase (hCA), including hCA I, II, IX, and XII. These isoforms are associated with various physiological and pathological processes, making these derivatives of interest for pharmacological applications, especially in tumor-associated enzyme inhibition and potential antitumor applications (Congiu et al., 2015).

Antimicrobial Activity

Several studies have synthesized derivatives of 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride that displayed potent antimicrobial activities. Compounds synthesized by Vinaya et al. (2009) showed significant inhibitory effects against bacterial and fungal pathogens of tomato plants, suggesting potential agricultural applications (Vinaya et al., 2009).

Anticancer Activity

A series of novel 1-benzhydryl-sulfonyl-piperazine derivatives designed and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation highlighted the potential of these compounds in cancer therapy. One particular compound demonstrated significant inhibitory activity, suggesting a promising avenue for developing chemotherapeutic agents (Ananda Kumar et al., 2007).

Crystal Structure Analysis

The crystal structure of 4-phenyl-piperazine-1-sulfonamide, a derivative, was determined to facilitate a deeper understanding of its chemical and physical properties. This analysis provided insights into its molecular conformation, which is essential for designing drugs with improved efficacy and selectivity (Berredjem et al., 2010).

β3-Adrenoceptor Agonists

Novel piperazine sulfonamide derivatives have been identified as potent and selective β3-adrenoceptor agonists. These compounds offer potential therapeutic applications in treating conditions mediated by β3-adrenoceptor, such as metabolic disorders. The tertiary amine nitrogen atom of piperazine sulfonamides has been highlighted as a novel determinant for this potent and selective activity, opening new paths for drug development (Perrone et al., 2009).

properties

IUPAC Name

4-piperazin-1-ylsulfonylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2.ClH/c11-18(14,15)9-1-3-10(4-2-9)19(16,17)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H2,11,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWDDFPMSJKHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride

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